Electrochemically Generated TEAC Enables Quantitative N-Alkylation of Pyrroles with Complete Regioselectivity
Electrochemically generated tetraethylammonium carbonate (TEAC) reacts with pyrroles under very mild conditions to afford N-alkylated pyrroles in high yields. Importantly, C-alkylated pyrroles have not been isolated in any reported case, demonstrating absolute N-regioselectivity [1]. In contrast, alternative alkylation methods employing alkyl halides and strong bases typically yield mixtures of N- and C-alkylated products, requiring chromatographic separation.
| Evidence Dimension | Regioselectivity (N-alkylation vs. C-alkylation) |
|---|---|
| Target Compound Data | Exclusively N-alkylated pyrroles; 0% C-alkylated products isolated |
| Comparator Or Baseline | Conventional alkylation with alkyl halides/base; typically produces mixtures of N- and C-alkylated pyrroles |
| Quantified Difference | Complete regioselectivity (100% N-alkylation) vs. variable selectivity with conventional methods |
| Conditions | Electrochemically generated TEAC in acetonitrile with pyrrole substrate, followed by alkylating agent addition |
Why This Matters
Procuring TEAC enables access to a waste-minimizing electrosynthetic route that eliminates the need for chromatographic separation of regioisomers, reducing downstream purification costs.
- [1] Feroci, M., Inesi, A., Rossi, L., & Sleiter, G. (1999). Electrochemically induced N-alkylation of pyrroles. Journal of the Chemical Society, Chemical Communications, (16), 1539-1540. View Source
